molecular formula C14H18N4O2 B2529142 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2309586-50-1

1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2529142
CAS No.: 2309586-50-1
M. Wt: 274.324
InChI Key: PINKYEYILDZFLC-UHFFFAOYSA-N
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Description

1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a piperidine derivative.

  • Oxazole Intermediate Synthesis:

      Starting Material: 5-methyl-1,2-oxazole

      Reaction Conditions: The oxazole intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

  • Pyrazole Intermediate Synthesis:

      Starting Material: 1-methyl-1H-pyrazole

      Reaction Conditions: The pyrazole intermediate can be prepared via a condensation reaction between a hydrazine derivative and a β-diketone.

  • Coupling Reaction:

      Starting Materials: Oxazole intermediate, pyrazole intermediate, and a piperidine derivative

      Reaction Conditions: The final coupling reaction can be achieved using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Typically carried out in acidic or basic media

      Products: Oxidized derivatives of the oxazole and pyrazole rings

  • Reduction:

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Conditions: Carried out in anhydrous solvents

      Products: Reduced forms of the carbonyl group and other functional groups

  • Substitution:

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the specific substitution reaction

      Products: Substituted derivatives of the oxazole, pyrazole, and piperidine rings

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF)

Major Products:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives

Scientific Research Applications

1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

  • Medicinal Chemistry:

    • Potential use as a pharmacophore in drug design
    • Investigation of its biological activity against various targets
  • Materials Science:

    • Use as a building block for the synthesis of advanced materials
    • Exploration of its properties in polymer science
  • Organic Synthesis:

    • Utilized as an intermediate in the synthesis of complex organic molecules
    • Application in the development of new synthetic methodologies

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-4-yl)piperidine
  • 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
  • 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine

Comparison: 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific positioning of its functional groups, which can influence its reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-6-13(16-20-10)14(19)18-5-3-4-11(9-18)12-7-15-17(2)8-12/h6-8,11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINKYEYILDZFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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